Homoserine, O-methyl-

Beschreibung

Contextualizing O-Methylhomoserine within Aspartate Pathway Metabolism

The biosynthesis of O-methylhomoserine is intrinsically linked to the aspartate pathway, a central metabolic route in bacteria, fungi, and plants responsible for producing several essential amino acids, including lysine, threonine, and methionine. nih.govontosight.ai The pathway begins with the amino acid aspartate, which undergoes a series of enzymatic conversions. A key intermediate in this pathway is homoserine, which stands at a critical branch point, directing carbon flow towards either threonine or methionine synthesis. microbiologyresearch.orgresearchgate.net

Homoserine is formed from aspartate-4-semialdehyde by the action of homoserine dehydrogenase. ontosight.aicabidigitallibrary.org From homoserine, the pathway to methionine involves several steps, starting with the activation of the hydroxyl group of homoserine. This is typically achieved by acylation, catalyzed by homoserine O-acyltransferase, to form O-acylhomoserine. ontosight.aicabidigitallibrary.org O-Methylhomoserine emerges in specific metabolic contexts, such as in certain microorganisms that can utilize one-carbon compounds like methanol (B129727). nih.gov For instance, in the presence of methanol, the enzyme O-acetyl-homoserine sulfhydrylase in some bacteria can utilize methanol as a substrate, leading to the formation of O-methylhomoserine, a methionine analogue. nih.gov

The regulation of the aspartate pathway is complex, involving feedback inhibition and transcriptional control by the pathway's end products. nih.govresearchgate.netnih.gov The formation and concentration of intermediates like O-methylhomoserine can, therefore, be influenced by the cellular levels of methionine and S-adenosylmethionine (SAM), a key methyl donor derived from methionine. researchgate.net

Table 1: Key Enzymes in the Aspartate Pathway Leading to Homoserine

| Enzyme Name | Abbreviation | EC Number | Function |

|---|---|---|---|

| Aspartate Kinase | AK | 2.7.2.4 | Catalyzes the phosphorylation of aspartate to form β-aspartyl-phosphate, the first committed step of the pathway. cabidigitallibrary.orgresearchgate.net |

| Aspartate Semialdehyde Dehydrogenase | ASD | 1.2.1.11 | Catalyzes the reduction of β-aspartyl-phosphate to aspartate-β-semialdehyde. cabidigitallibrary.orgresearchgate.net |

| Homoserine Dehydrogenase | HSD | 1.1.1.3 | Catalyzes the reduction of aspartate-β-semialdehyde to produce L-homoserine. ontosight.ai |

Historical Perspectives on O-Methylhomoserine Research Trajectories

While its parent compound, L-homoserine, has been a subject of biochemical study for a considerable time, dedicated research into O-methylhomoserine is more recent and has largely been driven by investigations into microbial metabolism and biotechnology. Early studies on amino acid biosynthesis laid the groundwork by identifying the central role of homoserine as a branch-point intermediate. microbiologyresearch.org

The specific focus on O-methylhomoserine emerged from studies on microorganisms, particularly those with unusual metabolic capabilities. Research on Corynebacterium species, for example, highlighted the formation of O-methylhomoserine in the context of methanol assimilation. nih.gov These investigations revealed that enzymes with broad substrate specificity, such as O-acetylhomoserine sulfhydrylase, could produce this methionine analogue as a side-product. nih.gov

More recently, the research trajectory for O-methylhomoserine has been influenced by the rise of metabolic engineering and synthetic biology. nih.govresearchgate.net The accumulation of O-methylhomoserine has been noted in engineered microbial strains designed for the production of other chemicals, sometimes as an unintended, growth-inhibiting byproduct. nih.gov This has prompted further research into the enzymes that produce it and the metabolic conditions that favor its synthesis, aiming to control its formation to improve the efficiency of biotechnological processes. researchgate.netntnu.edu The synthesis of O-methylhomoserine and its analogues has also become a topic of interest in synthetic organic chemistry for creating constrained peptidomimetics and other novel molecules. researchgate.netresearchgate.net

Foundational Significance in Amino Acid Biosynthesis Research

The study of O-methylhomoserine has provided valuable insights into the intricacies of amino acid biosynthesis, particularly the methionine pathway. Its structural similarity to methionine makes it a useful tool for probing the active sites and regulatory mechanisms of enzymes involved in methionine metabolism. nih.gov The formation of O-methylhomoserine highlights the metabolic plasticity of microorganisms and the potential for enzymatic side-reactions, which is a crucial consideration in metabolic engineering.

Research on O-methylhomoserine has also contributed to a deeper understanding of metabolic regulation. Its formation can be indicative of metabolic overflow or imbalances, particularly under specific growth conditions or in genetically modified organisms. nih.gov Studying the conditions that lead to its accumulation helps to elucidate the complex feedback loops that govern the flow of metabolites through the aspartate pathway. researchgate.netnih.gov

Furthermore, the enzymes involved in the metabolism of homoserine and its derivatives, including the potential synthesis of O-methylhomoserine, are diverse across different species. nih.govjmb.or.kr Comparative studies of these enzymes, such as homoserine O-acyltransferases and O-acetylhomoserine sulfhydrylases, have revealed a variety of strategies for methionine biosynthesis and its regulation in the microbial world. nih.govjmb.or.kr This diversity underscores the evolutionary adaptability of metabolic pathways.

Table 2: Enzymes Involved in Methionine Biosynthesis from Homoserine

| Enzyme Name | Abbreviation | EC Number | Function in Methionine Pathway |

|---|---|---|---|

| Homoserine O-acyltransferase | e.g., MetA, MetX | 2.3.1.31 / 2.3.1.46 | Activates homoserine by transferring an acyl group (e.g., succinyl or acetyl) to it, forming an O-acylhomoserine intermediate. microbiologyresearch.orgresearchgate.netcabidigitallibrary.org |

| Cystathionine (B15957) γ-synthase | MetB | 2.5.1.48 | Catalyzes the condensation of O-acylhomoserine with cysteine to form cystathionine. ontosight.aijmb.or.kr |

| O-acetylhomoserine sulfhydrylase | MetY | 2.5.1.49 | In the direct sulfhydrylation pathway, catalyzes the formation of homocysteine from O-acetylhomoserine and sulfide (B99878). Can also produce O-methylhomoserine in the presence of methanol. nih.govjmb.or.kr |

| Cystathionine β-lyase | MetC | 4.4.1.8 | Cleaves cystathionine to produce homocysteine, pyruvate, and ammonia. microbiologyresearch.org |

| Methionine synthase | MetE, MetH | 2.1.1.13 / 2.1.1.14 | Catalyzes the final step, the methylation of homocysteine to form methionine. microbiologyresearch.orgresearchgate.net |

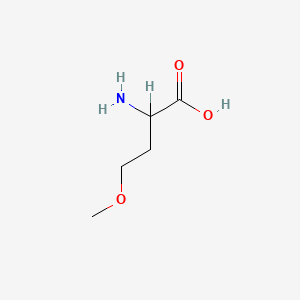

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRMMHGGBCRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7757-91-7 (calcium[2:1] salt) | |

| Record name | Methoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884068 | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-91-5 | |

| Record name | O-Methylhomoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Metabolic Interconversions Involving O Methylhomoserine

O-Methylhomoserine as an Intermediate in Methionine Biosynthesis

While O-succinylhomoserine and O-acetylhomoserine are the established acyl-homoserine intermediates in the canonical methionine biosynthetic pathways, O-methylhomoserine can be considered an analogue. Its formation is particularly noted in certain microorganisms that can utilize one-carbon compounds like methanol (B129727) . The study of O-methylhomoserine provides valuable insights into the flexibility of amino acid biosynthesis and the potential for enzymatic side-reactions, a crucial aspect in the field of metabolic engineering .

The trans-sulfurylation pathway is a multi-step process for synthesizing homocysteine, the direct precursor to methionine. This pathway is prominent in various bacteria and plants.

The first committed step in the trans-sulfurylation pathway is the activation of L-homoserine. This is catalyzed by the enzyme Homoserine O-succinyltransferase (MetA), which transfers the succinyl group from succinyl-CoA to the hydroxyl group of homoserine, forming O-succinyl-L-homoserine (OSH) and releasing Coenzyme A researchgate.net. This reaction is a critical control point in methionine biosynthesis and is often subject to feedback inhibition by methionine researchgate.netresearchgate.net.

| Enzyme | Gene | Substrates | Products |

| Homoserine O-succinyltransferase | metA | L-homoserine, Succinyl-CoA | O-succinyl-L-homoserine, CoA |

Following its formation, O-succinyl-L-homoserine serves as a substrate for Cystathionine (B15957) Gamma-Synthase (MetB). This enzyme catalyzes the condensation of OSH with L-cysteine to form L-cystathionine, with the release of succinate. This reaction represents the "trans-sulfurylation" step, where the sulfur atom from cysteine is incorporated into the carbon backbone derived from homoserine.

| Enzyme | Gene | Substrates | Products |

| Cystathionine Gamma-Synthase | metB | O-succinyl-L-homoserine, L-cysteine | L-cystathionine, Succinate |

The final step in this sequence to produce homocysteine is catalyzed by Cystathionine Beta-Lyase (MetC). This enzyme cleaves L-cystathionine to yield L-homocysteine, pyruvate, and ammonia. L-homocysteine is then methylated in a subsequent step to form L-methionine.

| Enzyme | Gene | Substrates | Products |

| Cystathionine Beta-Lyase | metC | L-cystathionine | L-homocysteine, Pyruvate, Ammonia |

The direct-sulfurylation pathway is a more direct route to homocysteine synthesis and is found in many bacteria and fungi. This pathway utilizes inorganic sulfide (B99878) as the sulfur donor.

Similar to the trans-sulfurylation pathway, the direct-sulfurylation pathway begins with the activation of L-homoserine. In this case, the enzyme Homoserine O-acetyltransferase (MetX or HTA) catalyzes the transfer of an acetyl group from acetyl-CoA to homoserine, producing O-acetyl-L-homoserine (OAH) and CoA.

| Enzyme | Gene | Substrates | Products |

| Homoserine O-acetyltransferase | metX | L-homoserine, Acetyl-CoA | O-acetyl-L-homoserine, CoA |

The formation of O-Methylhomoserine is directly linked to an alternative reaction of an enzyme in this pathway. In certain microorganisms, particularly those capable of utilizing methanol, the enzyme O-acetylhomoserine sulfhydrylase (often encoded by metY) can utilize methanol as a substrate in place of hydrogen sulfide. This enzymatic activity leads to the alkylation of O-acetylhomoserine with methanol, resulting in the formation of O-methylhomoserine. This reaction highlights the metabolic flexibility of microorganisms and provides a direct biosynthetic route to this methionine analogue .

Direct-sulfurylation Pathway Mechanisms

Role of O-Acetylhomoserine Sulfhydrylase (MetY/OAHS) in Homocysteine Synthesis

O-acetylhomoserine sulfhydrylase, encoded by the metY gene, is a pivotal enzyme in the direct sulfhydrylation pathway of methionine biosynthesis in many bacteria and some fungi. Its primary role is to catalyze the conversion of O-acetyl-L-homoserine (OAH) and hydrogen sulfide into L-homocysteine, a direct precursor of methionine. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme provides an alternative route to the more complex transsulfuration pathway.

Recent studies have highlighted the substrate promiscuity of MetY. In certain microorganisms, this enzyme can utilize alternative substrates, including methanol. This can lead to the formation of O-methylhomoserine, which is structurally analogous to methionine. The reaction involves the alkylation of O-acetylhomoserine with methanol, yielding O-methylhomoserine and acetate (B1210297). While the primary function of MetY is homocysteine synthesis, its ability to produce O-methylhomoserine underscores the metabolic plasticity within microorganisms. The formation of O-methylhomoserine can be considered a side reaction, but it has implications for metabolic engineering, where the accumulation of such byproducts can impact the efficiency of desired biosynthetic pathways.

| Enzyme | Gene | Substrates | Products | Organism Type |

| O-Acetylhomoserine Sulfhydrylase | metY | O-acetyl-L-homoserine, Hydrogen sulfide | L-homocysteine, Acetate | Bacteria, Fungi |

| O-Acetylhomoserine Sulfhydrylase (promiscuous activity) | metY | O-acetyl-L-homoserine, Methanol | O-methylhomoserine, Acetate | Certain Bacteria |

Novel Methionine Biosynthetic Routes

While the transsulfuration and direct sulfhydrylation pathways are well-established, recent research has uncovered novel routes for methionine biosynthesis that highlight the diverse strategies employed by microorganisms.

A groundbreaking discovery in Streptomyces species has revealed a novel pathway for methionine biosynthesis that utilizes O-phospho-L-homoserine (OPHS), a key intermediate in threonine biosynthesis. This pathway is dependent on two novel genes, metM and metO. The metM gene encodes a new type of L-homocysteine synthase, which, despite sharing sequence homology with threonine synthase, acts on OPHS. The metO gene, located adjacent to metM, encodes a sulfur-carrier protein (SCP).

In this pathway, MetO functions as a sulfur donor by forming a thiocarboxylated SCP. The MetM enzyme then catalyzes the direct conversion of O-phospho-L-homoserine and the thiocarboxylated MetO to L-homocysteine. This MetM/MetO pathway is highly conserved in Streptomyces and has also been identified in other bacteria and archaea, indicating a more widespread significance than initially thought.

The MetM/MetO pathway provides a direct and compelling example of the interplay between methionine and threonine biosynthesis. By utilizing O-phospho-L-homoserine, the MetM enzyme effectively "seizes" an intermediate that is also a substrate for threonine synthase. wikipedia.org This metabolic branch point underscores the intricate regulation required to balance the cellular pools of these essential amino acids. The existence of this pathway demonstrates how microorganisms have evolved to efficiently channel intermediates from one biosynthetic route to another, adapting to their specific metabolic needs and environmental conditions.

O-Methylhomoserine Derivatives in Related Amino Acid Biosynthesis

The metabolic pathways of the aspartate family of amino acids—methionine, threonine, and isoleucine—are closely interconnected, with shared precursors and regulatory mechanisms. O-methylhomoserine and its derivatives are situated at a critical juncture within this network.

Linkages to Threonine and Isoleucine Pathways

The biosynthesis of threonine and isoleucine is directly linked to the pathway that can produce O-methylhomoserine through the common precursor, L-homoserine. genome.jp L-homoserine is a branch-point metabolite that can be directed towards either methionine or threonine synthesis.

Threonine Synthesis: Homoserine is phosphorylated by homoserine kinase to produce O-phospho-L-homoserine, which is then converted to L-threonine by threonine synthase. genome.jp

Isoleucine Synthesis: L-threonine itself is the precursor for L-isoleucine biosynthesis in a five-step pathway initiated by the enzyme threonine deaminase.

Given that O-methylhomoserine can be synthesized from O-acetyl-L-homoserine, which is derived from homoserine, any metabolic flux that influences the pool of homoserine will consequently impact the potential for O-methylhomoserine formation and the biosynthesis of threonine and isoleucine.

| Precursor | Intermediate | End Product |

| L-Homoserine | O-acetyl-L-homoserine | L-Methionine (via Homocysteine) |

| L-Homoserine | O-acetyl-L-homoserine | O-methylhomoserine |

| L-Homoserine | O-phospho-L-homoserine | L-Threonine |

| L-Threonine | (Multiple Steps) | L-Isoleucine |

Enzymatic Activities Associated with O-Methylhomoserine Conversion

The enzymatic activities directly responsible for the conversion of O-methylhomoserine are not as well-characterized as those for its synthesis. However, based on the known promiscuity of enzymes in amino acid metabolism, several enzymatic activities can be inferred.

O-acetylhomoserine sulfhydrylase (MetY), the same enzyme implicated in the synthesis of O-methylhomoserine from O-acetyl-L-homoserine and methanol, may also catalyze the reverse reaction or further conversions, depending on substrate availability and cellular conditions. The pyridoxal 5'-phosphate-dependent mechanism of this enzyme family allows for a variety of reactions, including β- and γ-elimination and replacement reactions.

It is also plausible that other transferases or lyases could act on O-methylhomoserine. For instance, enzymes involved in the metabolism of other O-alkylated amino acids could potentially recognize O-methylhomoserine as a substrate. Further research is required to isolate and characterize the specific enzymes responsible for the catabolism or conversion of O-methylhomoserine in organisms where it is produced. The study of such enzymes could provide valuable insights into the metabolic regulation of the aspartate-derived amino acids and open new avenues for metabolic engineering and synthetic biology.

Homoserine O-Acetyltransferase (HTA) Reaction Mechanisms

Homoserine O-acetyltransferase (HTA) is a crucial enzyme that catalyzes the first dedicated step in methionine biosynthesis in many microorganisms and plants. nih.gov This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the γ-hydroxyl group of L-homoserine, resulting in the formation of O-acetyl-L-homoserine (OAH) and coenzyme A (CoA). wikipedia.org This reaction is a critical control point for cellular growth and viability. nih.gov

The catalytic mechanism of HTA is generally characterized as a double-displacement or "ping-pong" mechanism. nih.govnih.govresearchgate.net This process involves two main steps:

Formation of an Acetyl-Enzyme Intermediate: The acetyl group from acetyl-CoA is first transferred to a nucleophilic residue in the active site of HTA, forming a covalent acetyl-enzyme intermediate and releasing CoA. nih.govresearchgate.net

Transfer to Homoserine: The acetyl group is then transferred from the enzyme to the hydroxyl group of L-homoserine, regenerating the free enzyme and producing O-acetyl-L-homoserine. researchgate.net

Structural and mutational studies have identified a classic Ser-His-Asp catalytic triad (B1167595) at the active site of HTA, which is located at the base of a narrow tunnel. nih.govnih.gov This triad is essential for the nucleophilic catalysis. The enzyme belongs to the α/β-hydrolase superfamily. nih.govnih.gov

O-Acetyl-L-homoserine Sulfhydrylase Catalysis

O-Acetyl-L-homoserine sulfhydrylase (OAHS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a key role in the direct sulfhydrylation pathway of methionine biosynthesis in various bacteria and fungi. nih.govnih.gov This enzyme catalyzes the conversion of O-acetyl-L-homoserine and sulfide into L-homocysteine, a direct precursor of methionine. nih.govnih.gov

The catalytic mechanism of OAHS involves the formation of a Schiff base between the PLP cofactor and the amino group of the O-acetyl-L-homoserine substrate. This is followed by a γ-elimination of acetate to form a vinylglycine intermediate, which then reacts with sulfide in a γ-replacement reaction to produce L-homocysteine.

In some organisms, such as Wolinella succinogenes, a novel mechanism has been identified where OAHS (also known as MetY) utilizes a protein thiocarboxylate as the sulfur source instead of free sulfide. nih.gov In certain metabolic contexts, some bacteria with O-acetyl-homoserine sulfhydrylase can utilize methanol, leading to the formation of O-methylhomoserine, which acts as a methionine analogue.

Gamma-Elimination and Gamma-Replacement Reactions of Substituted Homoserines

Gamma (γ)-elimination and γ-replacement reactions are characteristic of a class of PLP-dependent enzymes that act on amino acids with a leaving group at the γ-carbon. These reactions are central to the metabolism of substituted homoserines.

In a γ-elimination reaction, the leaving group at the γ-position and the proton at the α-position are removed, along with the amino group, leading to the formation of α-ketobutyrate and ammonia.

In a γ-replacement reaction, the leaving group at the γ-position is substituted by a nucleophile. A prime example is the reaction catalyzed by O-acetyl-L-homoserine sulfhydrylase, where acetate is replaced by a sulfhydryl group.

L-methionine γ-lyase is another enzyme that can catalyze both α,γ-elimination and γ-replacement reactions on various O-substituted L-homoserines, including O-acetyl, O-succinyl, and O-ethyl-L-homoserine. oup.com The relative reactivity of these substrates in α,γ-elimination has been studied, demonstrating the enzyme's versatility. oup.com These reactions are believed to proceed through a key intermediate: a Schiff base between PLP and vinylglycine. oup.com

| Substrate | Relative Reactivity (%) | Reference |

|---|---|---|

| O-acetyl-L-homoserine | 140 | oup.com |

| O-succinyl-L-homoserine | 17 | oup.com |

| O-ethyl-L-homoserine | 99 | oup.com |

These enzymatic reactions highlight the metabolic pathways through which homoserine and its derivatives, including the less common O-methylhomoserine, are interconverted, leading to the synthesis of essential sulfur-containing amino acids.

Molecular Regulation of O Methylhomoserine Metabolism

Transcriptional and Translational Control Mechanisms

The expression of genes involved in the O-methylhomoserine pathway is tightly controlled by a sophisticated network of regulatory proteins and RNA elements that respond to the intracellular concentrations of methionine and its precursors.

MetJ Regulon: In many bacteria, including Escherichia coli, the MetJ protein acts as a master repressor of the methionine biosynthesis pathway. researchgate.netuniprot.org When cellular levels of S-adenosylmethionine (SAM), the downstream product of the pathway, are high, SAM binds to MetJ, activating its repressor function. uniprot.orgebi.ac.uk The MetJ-SAM complex then binds to specific DNA sequences known as "met boxes" located in the promoter regions of methionine biosynthetic genes, thereby blocking their transcription. nih.govnih.gov This regulon controls a suite of genes responsible for the conversion of homoserine to methionine, including those involved in the synthesis of O-succinylhomoserine, a precursor to O-methylhomoserine in some organisms. researchgate.netnih.gov

MetR Regulon: In contrast to the repressive role of MetJ, the MetR protein in many bacteria functions as a transcriptional activator for genes in the methionine biosynthesis pathway. nih.govmpg.de MetR belongs to the LysR family of transcriptional regulators and its activity is modulated by homocysteine, an intermediate in methionine metabolism. nih.govasm.org When homocysteine levels are low, indicating a need for methionine synthesis, MetR binds to the promoter regions of target genes, such as metE and metH (encoding methionine synthases), and activates their transcription. nih.gov This activation ensures the efficient conversion of homocysteine to methionine.

SahR Regulon: A more recently identified regulator, SahR, controls the S-adenosylmethionine (SAM) cycle genes in various Proteobacteria. nih.gov SahR functions as a negative regulator that responds to the intracellular concentration of S-adenosylhomocysteine (SAH), a byproduct of SAM-dependent methylation reactions. nih.govcreative-proteomics.com When SAH levels rise, it binds to SahR, causing the repressor to dissociate from its DNA binding sites. nih.gov This de-repression leads to the increased expression of genes required for the SAM cycle, including those involved in the regeneration of methionine from homocysteine. nih.gov The core of the SahR regulon includes genes encoding for SAH hydrolase, methionine biosynthesis enzymes, and SAM synthetase. nih.gov

| Regulatory Network | Regulator Protein | Effector Molecule | Mode of Action | Key Genes Regulated |

| MetJ Regulon | MetJ | S-adenosylmethionine (SAM) | Repression | Methionine biosynthetic genes (e.g., metA, metB, metC, metE, metF) nih.gov |

| MetR Regulon | MetR | Homocysteine | Activation | Methionine synthase genes (metE, metH) nih.gov |

| SahR Regulon | SahR | S-adenosylhomocysteine (SAH) | De-repression | SAM cycle genes (e.g., ahcY, metE/metH, metF, metK) nih.gov |

In addition to protein-based regulation, RNA structures known as riboswitches play a crucial role in controlling the expression of genes in the O-methylhomoserine pathway. These elements are typically located in the 5' untranslated regions of messenger RNAs (mRNAs) and directly bind to specific metabolites, leading to conformational changes that regulate transcription or translation.

SAH Riboswitches: These RNA elements specifically recognize and bind to S-adenosylhomocysteine (SAH). nih.gov Upon binding SAH, the riboswitch undergoes a structural change that typically leads to the activation of downstream gene expression. nih.gov This mechanism is often employed to up-regulate genes involved in the recycling of SAH to regenerate SAM, which is essential as high levels of SAH can be toxic to the cell. nih.gov SAH riboswitches exhibit a high degree of discrimination, favoring SAH over the structurally similar SAM. nih.gov

| Riboswitch Type | Ligand | Typical Effect on Gene Expression | Associated Genes |

| SAH Riboswitch | S-adenosylhomocysteine (SAH) | Activation | Genes for SAH recycling nih.gov |

| SAM-SAH Riboswitch | S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) | Inhibition of translation | metK (SAM synthetase) wikipedia.org |

Feedback Inhibition and Allosteric Regulation

Post-translational regulation through feedback inhibition and allostery provides a rapid and direct means of controlling the metabolic flux through the O-methylhomoserine pathway. Key enzymes in this pathway are often subject to regulation by downstream products, allowing for immediate adjustments to changing cellular needs.

Homoserine dehydrogenase, which catalyzes the conversion of aspartate-semialdehyde to homoserine, a direct precursor to O-methylhomoserine, is a critical control point in the biosynthesis of several amino acids derived from aspartate, including threonine, isoleucine, and methionine. nih.gov In many microorganisms, this enzyme is subject to feedback inhibition by L-threonine and, to a lesser extent, L-isoleucine. nih.govacs.orgnih.gov This allosteric regulation occurs at a site distinct from the active site, and binding of the inhibitor causes a conformational change that reduces the enzyme's catalytic activity. nih.gov

The end products of the pathway, methionine and S-adenosylmethionine (SAM), also play significant roles in feedback regulation. In some bacteria, such as Brevibacterium flavum, homoserine O-acetyltransferase, an enzyme in the methionine biosynthetic pathway, is specifically inhibited by both methionine and SAM. nih.gov The inhibition by SAM is particularly potent, with low concentrations causing almost complete inhibition. nih.gov This inhibition is non-competitive with respect to the substrates homoserine and acetyl-CoA. nih.gov Furthermore, SAM can act as a positive effector for some enzymes in the methionine cycle while impairing others, demonstrating its complex regulatory role. nih.gov

Genetic Factors Influencing O-Methylhomoserine Pathway Expression

The expression and regulation of the O-methylhomoserine pathway can be significantly influenced by genetic factors, including mutations in key regulatory and enzymatic genes.

Mutations in the metJ gene, which encodes the methionine repressor protein, can lead to the deregulation of the entire methionine biosynthetic pathway. nih.gov Deletion of metJ results in the constitutive expression of the met genes, leading to an overproduction and excretion of methionine. nih.gov

Similarly, mutations in genes encoding enzymes that are subject to feedback inhibition can also lead to increased production of O-methylhomoserine and its derivatives. For instance, site-directed mutagenesis of homoserine dehydrogenase to alter its allosteric binding site for threonine can relieve feedback inhibition, resulting in a metabolic shift towards the production of homoserine-derived amino acids. nih.govacs.org

Advanced Research Methodologies for O Methylhomoserine Studies

Isotopic Tracing and Metabolic Flux Analysis (MFA)

Isotopic tracing and Metabolic Flux Analysis (MFA) are powerful tools for dissecting the flow of metabolites through biochemical pathways. These techniques provide quantitative insights into the rates of metabolic reactions, offering a dynamic view of cellular metabolism.

The use of stable isotopes, particularly ¹³C-labeled substrates, is a cornerstone of modern metabolic research. By introducing compounds such as [¹³C]glucose or [¹³C]amino acids into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites, including those in the aspartate and methionine biosynthesis pathways from which O-methylhomoserine can be derived. This approach is instrumental in elucidating the biosynthetic routes leading to a particular compound.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect the distribution of ¹³C in metabolites. creative-proteomics.com This data allows for the determination of the relative contributions of different pathways to the synthesis of a target molecule. For instance, in studies of amino acid biosynthesis, ¹³C-MFA can quantify the flux through central carbon metabolism and connecting pathways. nih.gov While specific ¹³C tracing studies on O-methylhomoserine are not extensively documented, the methodology is directly applicable to understanding its formation from precursors like homoserine.

The data generated from isotopic labeling experiments are integrated into computational models to calculate metabolic fluxes. nih.govnih.gov These models are based on the stoichiometry of the metabolic network and the principle of mass balance around each intracellular metabolite under a pseudo-steady state assumption. researchgate.net Software tools are available to perform the complex calculations required for MFA. nih.gov

Enzymology and Structural Biology Approaches

Understanding the enzymes that interact with O-methylhomoserine is crucial for a complete picture of its metabolic significance. Enzymology and structural biology provide detailed information about enzyme function, mechanism, and regulation.

Enzyme kinetics involves the study of the rates of enzyme-catalyzed reactions. By varying substrate concentrations and measuring the reaction velocity, key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

While specific kinetic data for enzymes acting on O-methylhomoserine is scarce, the enzymes involved in the metabolism of its structural analogs, O-acetylhomoserine and O-succinylhomoserine, have been characterized. For example, O-acetylhomoserine sulfhydrylase, an enzyme that catalyzes the conversion of O-acetylhomoserine to homocysteine, has been studied in various microorganisms. nih.govresearchgate.netnih.gov The kinetic parameters for a related enzyme, O-succinylhomoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus, have been determined as shown in the table below. frontiersin.org

| Parameter | Value | Unit |

|---|---|---|

| K_m (for OSH) | Calculated by non-linear regression | mM |

| V_max | Calculated by non-linear regression | µmol/min/mg |

| Optimal pH | 6.5 | |

| Optimal Temperature | 35 | °C |

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structures of proteins at atomic resolution. This structural information is vital for understanding how an enzyme binds its substrate and catalyzes a reaction.

The crystal structure of homoserine O-acetyltransferase (HTA) from Staphylococcus aureus has been determined to a resolution of 2.45 Å. nih.gov This enzyme catalyzes the formation of O-acetyl-L-homoserine. The structure reveals a catalytic triad (B1167595) composed of Ser131, His296, and Asp267, which is a conserved feature in the α/β-hydrolase family. nih.gov The structure also shows a tunnel leading to the active site, which is thought to control substrate access. nih.gov Similarly, the crystal structure of O-acetyl-L-homoserine sulfhydrolase from Saccharomyces cerevisiae has been resolved. rcsb.org

| Parameter | Value |

|---|---|

| PDB ID | 2B61 (for a related HTA) |

| Resolution | 2.45 Å |

| Space Group | Not specified in abstract |

| Catalytic Triad | Ser131, His296, Asp267 |

NMR spectroscopy can provide information about the dynamic properties of enzymes in solution, complementing the static picture provided by X-ray crystallography. It can be used to study enzyme-substrate interactions, conformational changes, and the protonation states of active site residues. nih.govmdpi.com ¹H-NMR has been used to study the metabolic effects of methionine restriction, demonstrating its utility in analyzing metabolic pathways related to O-methylhomoserine. nih.gov

Allosteric regulation is a key mechanism for controlling metabolic pathways, where the binding of a molecule at a site other than the active site (the allosteric site) modulates the enzyme's activity. Identifying and characterizing these allosteric sites is crucial for understanding how metabolic fluxes are regulated.

In the aspartate pathway, which leads to the synthesis of homoserine, aspartate transcarbamoylase is a well-studied example of an allosterically regulated enzyme. rug.nlrug.nlnih.govnih.govresearchgate.net It is inhibited by the end products of the pyrimidine (B1678525) biosynthesis pathway, CTP and UTP, and activated by ATP. nih.gov The allosteric sites in this enzyme are distinct from the active site and binding of effectors induces conformational changes that alter its catalytic activity. While direct allosteric regulation involving O-methylhomoserine has not been reported, the enzymes in its potential biosynthetic pathway are likely subject to such control mechanisms. For instance, enzymes in the methionine biosynthesis pathway are regulated by S-adenosylmethionine. nih.gov

Genetic Engineering and Synthetic Biology Strategies

Advanced research into O-methylhomoserine, a compound of significant interest, heavily relies on sophisticated genetic engineering and synthetic biology techniques. These methodologies are crucial for elucidating and optimizing its biosynthetic pathways, as well as for developing microbial strains capable of high-yield production. By precisely manipulating the genetic makeup of organisms like Escherichia coli and Corynebacterium glutamicum, researchers can reprogram cellular metabolism to channel precursors towards the synthesis of O-methylhomoserine.

CRISPR-Cas9 System for Gene Editing and Pathway Modulation

The advent of the CRISPR-Cas9 system has revolutionized the field of metabolic engineering, offering an unprecedentedly precise and efficient tool for genome editing. wikipedia.orgcrisprtx.comnih.gov This technology, derived from a bacterial immune system, utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it induces a double-strand break. nih.govsynthego.com The cell's natural repair mechanisms can then be harnessed to introduce desired genetic modifications, such as gene knockouts, insertions, or replacements. crisprtx.comnih.gov

In the context of O-methylhomoserine studies, CRISPR-Cas9 is instrumental for several key strategies:

Disruption of Competing Pathways: To maximize the metabolic flux towards O-methylhomoserine, genes encoding enzymes for competing pathways are often targeted for knockout. For instance, in engineered C. glutamicum, deleting genes involved in the conversion of L-homoserine to other amino acids like threonine is a critical step to increase the availability of the direct precursor. researchgate.net

Upregulation of Biosynthetic Genes: The expression of key enzymes in the O-methylhomoserine pathway can be enhanced. This is achieved by using CRISPR-mediated techniques to insert strong, constitutive promoters upstream of the target genes, such as those responsible for the synthesis of L-homoserine from L-aspartate.

Pathway Modulation with CRISPRi/dCas9: A modified version of the system, known as CRISPR interference (CRISPRi), uses a "dead" Cas9 (dCas9) protein that can bind to DNA but not cut it. synthego.com When guided to a gene's promoter region, dCas9 acts as a roadblock for transcription, effectively repressing gene expression. This allows for precise tuning of metabolic pathways. For example, the CRISPR-dCas9 system has been successfully used to identify and control the expression of the gltA gene in the TCA cycle in C. glutamicum, which was found to be a critical factor affecting the production of O-acetylhomoserine (a related compound). frontiersin.orgresearchgate.net This approach enables dynamic regulation, balancing cell growth with product synthesis.

The multiplexing capability of CRISPR, which allows for the simultaneous editing of multiple genes, is particularly advantageous for the complex task of optimizing an entire metabolic network for O-methylhomoserine production. frontiersin.org

Directed Evolution and Strain Engineering for Enhanced Biosynthesis

While rational design using tools like CRISPR is powerful, directed evolution offers a complementary approach that mimics natural selection in a laboratory setting to improve protein and strain functions without requiring extensive prior knowledge of the enzyme's structure or mechanism. sigmaaldrich.comnih.gov This methodology is particularly useful for enhancing the activity of the key enzyme responsible for the methylation of L-homoserine.

The process of directed evolution typically involves three main steps:

Generation of Genetic Diversity: A library of mutant genes is created from a parent sequence using techniques like error-prone PCR or DNA shuffling. youtube.com

Screening or Selection: The resulting library of enzyme variants is expressed in a host organism, and thousands of individual mutants are screened to identify those with improved properties, such as higher catalytic efficiency or substrate specificity. sigmaaldrich.comyoutube.commdpi.com

Amplification: The genes from the best-performing mutants are isolated and used as the starting point for further rounds of evolution. sigmaaldrich.com

Relieving Feedback Inhibition: Key enzymes in the L-aspartate metabolic pathway are often subject to feedback inhibition by downstream products. Site-directed mutagenesis can be used to create mutant enzymes that are resistant to this inhibition, thereby increasing the flow of metabolites toward L-homoserine. nih.gov

Enhancing Precursor and Cofactor Supply: The biosynthesis of O-methylhomoserine requires not only the L-homoserine precursor but also a methyl donor (like S-adenosyl methionine) and energy cofactors such as ATP and NADPH. Strain engineering efforts focus on overexpressing genes that boost the supply of these essential molecules. For the related compound O-acetyl-L-homoserine, integrating cofactor synthesis genes and strengthening the acetic acid reuse pathway led to significant increases in production titers. nih.gov

Optimization of Transport Systems: Modifying transporter proteins to facilitate the export of O-methylhomoserine out of the cell can prevent intracellular accumulation that might be toxic or inhibit the biosynthetic pathway. nih.gov

The table below illustrates the impact of specific genetic modifications on the production of homoserine and its derivatives in engineered E. coli.

| Engineered Strain | Key Genetic Modification(s) | Product | Titer (g/L) | Reference |

|---|---|---|---|---|

| E. coli HP1 | Overexpression of feedback-resistant thrA (thrAfbr) | L-Homoserine | 7.18 | nih.gov |

| E. coli OAH28 | Enhanced PEP/pyruvate utilization, overexpression of aspB, aspA, thrAC1034T, cofactor engineering, strengthened acetyl-CoA supply | O-acetyl-L-homoserine | 47.12 | nih.gov |

| E. coli LJL12 | Disruption of competing/degradative pathways, weakened TCA cycle, modified glyoxylate (B1226380) branch | L-Homoserine | 35.8 | researchgate.net |

| C. glutamicum Mutant | CRISPR-Cas9 mediated engineering | L-Homoserine | 22.1 | researchgate.net |

Quantitative Biology and Systems-Level Analysis

To move beyond single-gene modifications and achieve a holistic optimization of O-methylhomoserine production, researchers employ quantitative and systems-level analyses. These approaches aim to understand the complex interplay of genes, proteins, and metabolites across the entire cellular network. nih.gov

Multi-omics approaches are central to this strategy. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of the cell's physiological state can be constructed. nih.gov

Transcriptomics (e.g., RNA-Seq) reveals which genes are actively being expressed and at what levels, providing insights into the cellular response to genetic modifications.

Proteomics quantifies the levels of proteins, including the enzymes directly involved in the biosynthetic pathway.

Metabolomics is particularly powerful for identifying metabolic bottlenecks or unintended pathway activities. ed.ac.uk By comparing the metabolite profiles of engineered strains with wild-type strains, researchers can pinpoint specific enzymatic steps that are limiting production or diverting precursors to unwanted byproducts. researchgate.net

This wealth of data is then used to build and refine computational models of metabolism . These models, such as Genome-Scale Metabolic Models (GEMs), are mathematical representations of the entire metabolic network of an organism. They can be used to simulate the effects of genetic changes in silico before they are implemented in the lab, a process known as the Design-Build-Test-Learn cycle. This predictive modeling accelerates the strain development process by identifying the most promising engineering targets. nih.gov

Metabolic Flux Analysis (MFA) is another key quantitative tool that measures the rates of metabolic reactions within the cell. By tracking the flow of stable isotopes (like ¹³C) through the metabolic network, MFA can provide a detailed map of how carbon is utilized and distributed among different pathways, offering critical insights for rational pathway engineering.

The table below summarizes the different systems-level analysis techniques and their applications in studying O-methylhomoserine biosynthesis.

| Methodology | Description | Application in O-Methylhomoserine Research |

|---|---|---|

| Transcriptomics | Measures the expression levels of all genes (mRNA). | Identify regulatory responses to pathway engineering; find targets for upregulation or downregulation. |

| Proteomics | Quantifies the abundance of proteins. | Verify expression of biosynthetic enzymes; understand post-translational regulation. |

| Metabolomics | Measures the levels of intracellular and extracellular metabolites. | Identify metabolic bottlenecks, precursor limitations, and byproduct formation. researchgate.neted.ac.uk |

| Metabolic Modeling | Uses computational models to simulate metabolic behavior. | Predict the effects of gene knockouts/overexpressions; guide rational strain design. nih.gov |

| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions. | Determine the distribution of carbon flux through central metabolism and the product pathway. |

By integrating these advanced methodologies, researchers can systematically deconstruct and rebuild the metabolic pathways involved in O-methylhomoserine synthesis, paving the way for efficient and sustainable bio-production.

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Metabolic Roles of O-Methylhomoserine

While O-methylhomoserine is primarily recognized as a growth-inhibiting methionine analogue, particularly in engineered microbial strains, its complete metabolic significance remains an open question. mdpi.com Its formation highlights the metabolic plasticity of microorganisms, especially those capable of utilizing one-carbon compounds like methanol (B129727). The accumulation of O-methylhomoserine has been observed as an unintended byproduct in microbial strains engineered for chemical production, suggesting it may play a role in metabolic overflow or as a response to metabolic imbalances.

Future research will likely focus on several key areas:

Signaling and Regulation: Investigating whether O-methylhomoserine acts as a signaling molecule. Its structural similarity to methionine suggests it could potentially interfere with regulatory mechanisms governed by methionine or its derivatives, such as S-adenosylmethionine (AdoMet), a crucial methyl donor and regulator of the aspartate pathway. frontiersin.org

Metabolic Stress Indicator: Exploring the potential of O-methylhomoserine as a biomarker for specific metabolic states, such as methanol toxicity or overflow through the methionine biosynthesis pathway. nih.govfrontiersin.org Its presence could indicate enzymatic promiscuity under non-standard conditions.

Interaction with Other Pathways: Determining if O-methylhomoserine or its derivatives are further metabolized or if they interact with other cellular pathways beyond methionine metabolism. Its role as a potential inhibitor of other enzymes has yet to be fully explored.

Integration of Multi-omics Data for Comprehensive Pathway Mapping

A complete understanding of O-methylhomoserine metabolism requires a systems-level approach. The integration of various "omics" disciplines can provide a holistic view of the genetic, transcriptional, translational, and metabolic events governing its synthesis and effects. plos.orgnih.gov Methodologies like Multi-Omics Pathway Analysis (MOPA) and others are designed to integrate diverse datasets to model biological networks and pathways. plos.orgnih.gov

A hypothetical multi-omics workflow for studying O-methylhomoserine could involve:

Metabolomics: To quantify intracellular and extracellular levels of O-methylhomoserine and related precursors like homoserine and O-acetylhomoserine under various conditions (e.g., in the presence of methanol).

Transcriptomics (RNA-seq): To identify the differential expression of genes involved in the aspartate and methionine biosynthesis pathways, particularly the gene encoding O-acetylhomoserine sulfhydrylase (like metY), which is known to produce O-methylhomoserine. nih.gov

Proteomics: To measure the abundance of the corresponding enzymes, confirming that transcriptional changes translate to the protein level.

Genomics: To analyze the genomes of strains that produce high or low levels of O-methylhomoserine, identifying potential mutations or regulatory elements that influence its synthesis. nih.govresearchgate.net

By integrating these datasets, researchers can construct detailed metabolic models, pinpoint key regulatory nodes, and predict the broader metabolic impact of O-methylhomoserine accumulation. github.io

Engineering Microorganisms for Novel O-Methylhomoserine Derivatives Production

The enzymatic machinery responsible for O-methylhomoserine synthesis exhibits a degree of promiscuity that can be exploited for biotechnological purposes. The enzyme O-acetylhomoserine sulfhydrylase has been shown to catalyze the synthesis of various O-alkylhomoserines when provided with O-acetylhomoserine and the corresponding alcohols, such as ethanol, n-propanol, and n-butanol. nih.gov

This enzymatic capability opens the door to producing a range of novel O-methylhomoserine derivatives. Metabolic engineering and synthetic biology provide the tools to achieve this:

Enzyme Engineering: Techniques like directed evolution and CRISPR-Cas-based genome editing can be used to modify the substrate specificity and catalytic efficiency of O-acetylhomoserine sulfhydrylase, potentially enabling the use of a wider array of alcohol substrates to create a diverse library of O-alkylhomoserine compounds. mdpi.com

AI-Driven Design: The integration of artificial intelligence (AI) and machine learning (ML) can help predict optimal enzyme structures, model metabolic network interactions, and optimize bioprocesses for the efficient production of these novel compounds. mdpi.com

These new derivatives could be screened for unique properties, potentially leading to new pharmaceuticals, agrochemicals, or specialty chemicals.

Comparative Analysis of O-Methylhomoserine Metabolism Across Diverse Organisms

The biosynthesis of methionine and the activation of its precursor, homoserine, vary significantly across different domains of life. A comparative analysis of these pathways provides insight into the evolutionary context of O-methylhomoserine formation and highlights the metabolic diversity of organisms.

The synthesis of O-methylhomoserine is contingent on the presence of an activated homoserine ester and an enzyme capable of utilizing an alcohol as a substrate. In many bacteria and yeast, O-acetylhomoserine is a key intermediate, and the enzyme O-acetylhomoserine sulfhydrylase can produce O-alkylhomoserines as a side reaction. nih.gov In contrast, many plants primarily use O-phosphohomoserine as the activated intermediate for methionine synthesis, suggesting a potentially lower likelihood of O-methylhomoserine formation through this specific pathway. nih.gov However, some legumes are known to produce other O-acylhomoserine esters, indicating diverse strategies even within the plant kingdom. nih.gov

| Organism Group | Primary Activated Homoserine Ester | Key Enzyme(s) in Methionine Pathway | Potential for O-Methylhomoserine Synthesis |

| Bacteria (e.g., Corynebacterium, Pseudomonas) | O-acetylhomoserine, O-succinylhomoserine | Homoserine O-acyltransferase, O-acetylhomoserine sulfhydrylase | Demonstrated via O-acetylhomoserine sulfhydrylase promiscuity nih.govnih.gov |

| Yeast (e.g., Saccharomyces cerevisiae) | O-acetylhomoserine | O-acetylhomoserine sulfhydrylase | Demonstrated via O-acetylhomoserine sulfhydrylase promiscuity nih.gov |

| Plants (General) | O-phosphohomoserine | Homoserine kinase, Cystathionine (B15957) γ-synthase | Likely low, as O-acetylhomoserine is not the primary intermediate nih.gov |

| Plants (Specific Legumes) | O-acetylhomoserine, O-oxalylhomoserine | Specific Homoserine O-acyltransferases | Possible, depending on the specificity of downstream enzymes |

This table provides a generalized comparison, and exceptions exist within each group.

Future comparative genomics and enzymology studies will further elucidate which species possess the enzymatic machinery for O-methylhomoserine synthesis and under what physiological conditions it occurs.

Therapeutic Exploitation of O-Methylhomoserine-Related Pathways

The inherent toxicity of O-methylhomoserine to microorganisms presents an opportunity for therapeutic development. As a methionine analogue, it can inhibit bacterial growth, making the pathways involved in its synthesis potential targets for novel antimicrobial strategies. mdpi.comnih.gov

Emerging research avenues in this area include:

Targeting Methionine Biosynthesis: The enzymes in the methionine biosynthesis pathway, such as O-acetylhomoserine sulfhydrylase, could be targeted by drugs. Inhibiting the primary function of these enzymes (methionine synthesis) could be detrimental to pathogenic bacteria. An advanced strategy could involve developing compounds that promote the promiscuous, toxic side reaction that produces O-methylhomoserine, effectively forcing the pathogen to self-poison.

Development of Prodrugs: Designing prodrugs that are converted into O-methylhomoserine or similar toxic analogues by enzymes specific to pathogenic microbes. This would ensure targeted activity while minimizing effects on the host or beneficial microbiota.

Engineered Probiotics: Genetically engineering probiotic bacteria to produce and secrete O-methylhomoserine in a controlled manner within the human gut. mdpi.com This could serve as a novel approach to combat gut pathogens by creating a localized antimicrobial environment. mdpi.com

These strategies leverage the fundamental metabolic processes of pathogens, offering a promising direction for the development of new classes of therapeutics to combat infectious diseases.

Q & A

Q. What are the standard methods for synthesizing O-methyl-homoserine in laboratory settings?

Enzymatic synthesis using cascade reactions and mathematical modeling for optimization is a robust approach. For example, immobilized enzymes like homoserine kinase (HSK) can be employed to improve reaction efficiency and scalability. Chemical synthesis via esterification or methylation of homoserine derivatives is also common, requiring precise pH control and catalysts (e.g., methyltransferases) . Validation of synthesis efficiency involves kinetic assays and HPLC quantification .

Q. How can researchers characterize O-methyl-homoserine and distinguish it from structural isomers?

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for methyl group identification) and high-performance liquid chromatography (HPLC) with chiral columns are critical. Mass spectrometry (MS) can differentiate isomers via fragmentation patterns. Reference standards and retention time comparisons in chromatographic methods are essential for validation .

Q. What safety protocols are essential when handling O-methyl-homoserine in experimental workflows?

Follow OSHA and ACS guidelines: use closed systems or fume hoods to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures (e.g., eye rinsing with saline) must be documented, referencing Safety Data Sheets (SDS) for toxicity data .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study O-methyl-homoserine's role in amino acid biosynthesis?

MFA using -labeled substrates can track carbon flow through pathways like methionine and threonine biosynthesis. Computational models integrating enzyme kinetics (e.g., HSK activity) and substrate concentrations help identify rate-limiting steps. Contradictions in flux data may arise from compartmentalization or feedback inhibition, requiring isotopic tracing in transgenic plant models .

Q. What strategies resolve contradictions in kinetic data for enzymes involved in O-methyl-homoserine metabolism?

Discrepancies in or values may stem from assay conditions (e.g., pH, cofactors). Systematic replication under standardized protocols (e.g., ITC for binding affinity, stopped-flow spectroscopy for rapid kinetics) is critical. Meta-analyses of enzyme isoforms across species can clarify evolutionary adaptations in catalytic efficiency .

Q. How do feedback inhibition mechanisms regulate O-methyl-homoserine levels in plant metabolic pathways?

Homoserine dehydrogenase (HSD) is feedback-inhibited by threonine and methionine. In transgenic plants, exogenous homoserine supplementation bypasses this regulation, increasing downstream metabolites. Computational docking studies can identify allosteric binding sites, while CRISPR-edited HSD variants may elucidate structural determinants of inhibition .

Q. What frameworks (e.g., PICO, FINER) guide experimental design for O-methyl-homoserine studies?

The PICO framework defines:

- Population : Plant/cellular systems under study.

- Intervention : Homoserine supplementation or enzyme overexpression.

- Comparison : Wild-type vs. transgenic models.

- Outcome : Metabolite levels or pathway flux. The FINER criteria ensure feasibility, novelty, and relevance. For example, testing HSK inhibitors in cancer cell lines requires ethical approval and dose-response validation .

Methodological Notes

- Data Validation : Cross-reference enzyme activity assays (e.g., spectrophotometric NADH depletion) with LC-MS quantification to minimize systematic errors .

- Contradiction Management : Use sensitivity analysis in kinetic models to identify parameters causing data variability .

- Ethical Compliance : Adopt institutional review board (IRB) protocols for studies involving genetically modified organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.